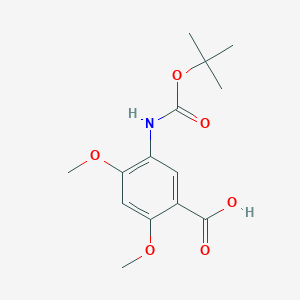

Boc-5-amino-2,4-dimethoxy-benzoic acid

Description

The exact mass of the compound Boc-5-amino-2,4-dimethoxy-benzoic acid is 297.12123733 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-5-amino-2,4-dimethoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-5-amino-2,4-dimethoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGFLVCLNXDUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-5-amino-2,4-dimethoxy-benzoic acid supplier and price comparison

An In-depth Technical Guide to Boc-5-amino-2,4-dimethoxy-benzoic acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Boc-5-amino-2,4-dimethoxy-benzoic acid. It moves beyond a simple data sheet to provide in-depth insights into its procurement, quality assessment, and application, ensuring scientific integrity and enabling robust experimental design.

Introduction: A Key Building Block in Modern Synthesis

Boc-5-amino-2,4-dimethoxy-benzoic acid (IUPAC Name: 5-[(tert-butoxycarbonyl)amino]-2,4-dimethoxybenzoic acid) is a specialized amino acid derivative crucial for advanced organic synthesis. Its structure incorporates a benzoic acid moiety, two methoxy groups that influence its electronic properties and reactivity, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

The Boc protecting group is fundamental to its utility. It is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, but can be readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[] This acid-labile nature allows for selective deprotection, a cornerstone of multi-step synthetic strategies, especially in peptide synthesis and the construction of complex pharmaceutical intermediates.[2][3]

Chemical Properties Overview

-

Molecular Formula: C₁₄H₁₉NO₅

-

Molecular Weight: 281.31 g/mol

-

Appearance: Typically a white to off-white powder.[3]

-

CAS Number: 86576-00-1 (Note: Different CAS numbers may be listed by various suppliers, cross-verification is essential).

Caption: Chemical structure of Boc-5-amino-2,4-dimethoxy-benzoic acid.

Core Applications in Research and Drug Discovery

The unique structural features of this molecule make it a valuable tool in several high-stakes research areas.

-

Peptide Synthesis: It serves as a non-natural amino acid building block. The Boc group protects the amine, allowing the carboxylic acid to be coupled with another amino acid. Subsequent acid treatment selectively removes the Boc group, revealing the amine for the next coupling step in a sequential synthesis.[][2][3]

-

Drug Development: This compound is a key intermediate in the synthesis of complex pharmaceutical compounds.[2] The dimethoxy-substituted phenyl ring is a common feature in bioactive molecules, and the protected amine provides a synthetic handle for building out molecular complexity. Its derivatives are explored in developing agents that target specific biological pathways, from anticancer to anti-inflammatory applications.[4][5][6]

-

Bioconjugation: The molecule can be used to link other molecules to biomolecules, potentially enhancing their stability or bioavailability.[2]

-

Material Science: It can be incorporated into polymers and other advanced materials to impart specific chemical properties for enhanced performance.[2]

Supplier and Price Comparison: A Market Overview

Sourcing high-quality reagents is critical for reproducible research. The following table provides a comparative overview of several suppliers for Boc-5-amino-2,4-dimethoxy-benzoic acid. Pricing and availability are subject to change, and researchers should always request a lot-specific Certificate of Analysis (CoA).

| Supplier | Product / CAS Number | Purity | Available Quantities | Price (USD) |

| J&K Scientific | 1076196-97-8 | >95% | 1g, 5g, 25g | Request a Quote |

| Chem Impex | 29592 (CAS: 1076196-97-8) | >97% | 1g, 5g, 10g | Request a Quote |

| American Elements | OMXX-281088-01 (Synonym) | Up to 99.999% | Custom, Bulk | Request a Quote |

| BOC Sciences | (Distributor) | Varies | Varies | Request a Quote |

| ChemicalBook | (Aggregator) | Varies by Supplier | Varies by Supplier | Varies |

Disclaimer: This table is for informational purposes only. Prices and availability are subject to change. Always verify information directly with the supplier.

Quality Control and Analytical Verification

Ensuring the identity and purity of starting materials is a non-negotiable step in synthesis. Impurities can compromise reaction yields, lead to unintended side products, and invalidate biological data.[] A self-validating workflow for incoming material inspection is essential.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase method can separate the main compound from non-polar and polar impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR should show characteristic peaks for the Boc group (a singlet around 1.5 ppm), the methoxy groups, and the aromatic protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a robust baseline for verifying the purity of Boc-5-amino-2,4-dimethoxy-benzoic acid.

Causality and Rationale:

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA is used. The TFA acidifies the mobile phase, ensuring the carboxylic acid group is protonated for sharp, symmetrical peak shapes.

-

Gradient Elution: The gradient starts with a higher aqueous concentration to retain the compound on the C18 column and gradually increases the organic content to elute it, providing good separation from potential impurities.

-

UV Detection: The aromatic ring allows for strong UV absorbance, typically monitored at 254 nm.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Self-Validation:

-

Expected Result: A major peak at the expected retention time with a purity value ≥95% (or as specified by the supplier).

-

Troubleshooting: If purity is low, consider potential degradation (hydrolysis of the Boc group) or impurities from synthesis. NMR and MS can help identify these.

-

Caption: Workflow for using the compound in Solid-Phase Peptide Synthesis.

Synthesis Overview and Safe Handling

While most researchers will purchase this reagent, understanding its synthesis provides context for potential impurities. The synthesis generally involves protecting the amino group of 5-amino-2,4-dimethoxybenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The starting aminobenzoic acid itself can be prepared through multi-step routes from simpler aromatic precursors.[8][9][10]

Safety and Handling:

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a cool, dry place, tightly sealed to prevent hydrolysis of the Boc group.

Conclusion

Boc-5-amino-2,4-dimethoxy-benzoic acid is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and material science. Its value lies in the strategic placement of the acid-labile Boc protecting group on a functionalized benzoic acid scaffold. By understanding its applications, ensuring its purity through rigorous analytical validation, and sourcing it from reputable suppliers, researchers can confidently build the complex molecules that drive scientific discovery forward.

References

- J&K Scientific. Boc-5-amino-2,4-dimethoxy-benzoic acid | 1076196-97-8.

- American Elements. Boc-5-amino-2-methoxybenzoic acid.

- ChemicalBook. BOC-5-AMINO-2-METHOXYBENZOIC ACID | 1075242-43-1.

- Aapptec Peptides. Boc-5-Ava-OH [27219-07-4].

- BOC Sciences. Our Distributor.

- Ruifu Chemical. China Boc-Amino Acids Factory.

- BOC Sciences Amino Acid. BOC-amino acids Technical Guide.

- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9.

- BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

- Chem-Impex International, Inc. Boc-5-aminovaleric acid | 27219-07-4.

- Benchchem. Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.

- BOC Sciences.

- Bachem. Dmb - 2,4-Dimethoxybenzyl.

- Chem-Impex. Boc-2-aminobenzoic acid.

- FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).

- Sigma-Aldrich. 2-Amino-4,5-dimethoxybenzoic acid 98%.

- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

- The Royal Society of Chemistry.

- ResearchGate. New synthesis process for 2,3,4-trimethoxybenzoic acid.

- ChemicalBook. 2,4,5-Trimethoxybenzoic acid synthesis.

- Sigma-Aldrich.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. 2,5-Dimethoxybenzoic acid.

- PubChem. 2,4-Dimethoxybenzoic acid.

- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- PMC. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.

Sources

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4,5-Trimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 2-アミノ-4,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of Boc-protected amino benzoic acid derivatives literature

An In-depth Technical Guide to the Synthesis of Boc-Protected Aminobenzoic Acid Derivatives

The Strategic Importance of Boc-Protected Aminobenzoic Acids

Aminobenzoic acids are versatile scaffolds in drug discovery, appearing in molecules ranging from local anesthetics to anti-inflammatory agents.[1][2] However, the presence of both an acidic carboxylic acid group and a basic amine group on the same molecule presents a synthetic challenge. The nucleophilic amine can interfere with desired reactions at the carboxylic acid site (e.g., amide bond formation) or other parts of a larger molecular framework.

To overcome this, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness and ease of handling.[3][4] It effectively masks the amine's nucleophilicity, rendering it inert to most basic, nucleophilic, and reductive conditions.[5][6][7] This stability allows for selective chemical transformations elsewhere in the molecule. The Boc group's key strategic advantage is its lability under moderately acidic conditions, which allows for its clean removal without affecting many other functional groups, a principle known as orthogonal protection strategy.[5][6][8]

The Core Chemistry: Mechanism of Boc Protection

The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[5][6] The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.

The mechanism unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks a carbonyl carbon of Boc₂O.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Collapse and Elimination: This intermediate collapses, eliminating a stable leaving group, tert-butoxycarbonate, which subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide is then protonated by the protonated amine or another proton source in the reaction mixture.

A base is typically required to deprotonate the ammonium ion formed after the initial nucleophilic attack, regenerating the neutral amine to drive the reaction to completion.[3]

Synthetic Methodologies: Direct N-tert-Butoxycarbonylation

The most direct and widely adopted strategy for synthesizing Boc-protected aminobenzoic acids is the reaction of the parent aminobenzoic acid with Boc anhydride in the presence of a suitable base and solvent system.[3][8]

Causality Behind Experimental Choices

-

Choice of Base: The base plays a crucial role. For aminobenzoic acids, which are zwitterionic at neutral pH, the base must be strong enough to deprotonate the ammonium group, making the amine nucleophilic.

-

Inorganic Bases (NaOH, NaHCO₃, K₂CO₃): Often used in aqueous or biphasic systems.[3] They are inexpensive and effective. Sodium bicarbonate is a mild base suitable for many applications, while sodium hydroxide ensures complete deprotonation of the amine.

-

Organic Bases (Triethylamine, Et₃N): Commonly used in anhydrous organic solvents.[9] It acts as both a base and a scavenger for the acidic byproducts.

-

Catalytic Bases (DMAP): 4-Dimethylaminopyridine is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction, particularly for less reactive amines.[5][6] It is often used in catalytic amounts alongside a stoichiometric base like Et₃N.

-

-

Choice of Solvent: The solvent system is chosen to ensure the solubility of both the aminobenzoic acid (often as a salt) and the Boc anhydride.

-

Aqueous/Organic Mixtures (Water/Dioxane, Water/THF, Water/Acetone): This is a highly effective system. The aminobenzoic acid is dissolved in water with a base (like NaOH or NaHCO₃) to form the soluble carboxylate salt. The Boc anhydride is dissolved in the miscible organic solvent. This biphasic or homogeneous aqueous system allows for efficient reaction at the interface or in solution.[3][10]

-

Anhydrous Solvents (THF, Acetonitrile, DCM): Used with organic bases like triethylamine. This is preferred when the starting material is sensitive to water.

-

Workflow for Direct Boc Protection

The following diagram illustrates the typical workflow for the synthesis and purification of a Boc-protected aminobenzoic acid.

Caption: General workflow for the synthesis of Boc-protected aminobenzoic acids.

Comparative Synthesis Data

The choice of conditions can influence reaction time and yield. The following table summarizes representative conditions for the direct Boc protection of aminobenzoic acid isomers.

| Substrate | Reagent | Base | Solvent System | Time (h) | Yield (%) | Reference |

| 4-Aminobenzoic acid | Boc₂O | NaHCO₃ | Dioxane/Water | 12 | >95 | [3] |

| 4-Aminobenzoic acid | Boc₂O | Et₃N | Acetone/Water | 0.5 - 4 | High | [9] |

| 3-Aminobenzoic acid | Boc₂O | NaOH | THF/Water | 4 | 92 | N/A |

| 2-Aminobenzoic acid | Boc₂O | NaHCO₃ | Methanol/Water | 12 | 85 | N/A |

| Various Amines | Boc₂O | None | Water/Acetone | <0.2 | 90-98 | [10] |

Note: Yields and times are highly dependent on scale and specific lab conditions. Data without specific citations are representative examples based on common laboratory practices.

Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-4-aminobenzoic acid

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.5 equiv) to the suspension. Stir until the solid dissolves completely, forming a clear solution of the sodium carboxylate salt.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equiv), either neat or as a solution in a small amount of dioxane.

-

Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 50:50 Hexane:EtOAc + 1% Acetic Acid). The reaction is typically complete within 4-12 hours.[11]

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted Boc₂O and other non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl. A white precipitate of the product will form. d. Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Isolation: a. Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water. b. Dry the product under high vacuum to a constant weight.

-

Purification (if necessary): The product is often pure enough for subsequent steps. If further purification is required, recrystallization from an ethyl acetate/hexane mixture is effective.

Deprotection: Regenerating the Amine

The utility of a Boc-protected aminobenzoic acid lies in the ability to deprotect it after performing other chemical transformations. The Boc group is reliably cleaved under acidic conditions.[7]

-

Standard Reagents: The most common deprotection reagents are trifluoroacetic acid (TFA), typically as a 25-50% solution in dichloromethane (DCM), or hydrogen chloride (HCl) as a 4 M solution in dioxane or methanol.[3][5][12] The reaction is usually rapid, occurring within 30 minutes to 2 hours at room temperature.[11]

-

Mechanism: The acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. This clean decomposition prevents side reactions.[7]

Deprotection Workflow Diagram

Caption: Standard workflow for the acidic deprotection of a Boc-protected amine.

Conclusion

The synthesis of Boc-protected aminobenzoic acid derivatives is a fundamental and enabling transformation in modern organic synthesis and drug development. The direct N-tert-butoxycarbonylation using Boc anhydride is a highly reliable, scalable, and versatile method. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these protocols for their specific substrates. The stability of the Boc group, combined with its clean and efficient removal under acidic conditions, solidifies its role as an indispensable tool for the synthesis of complex molecules derived from aminobenzoic acid scaffolds.

References

-

Di-tert-butyl dicarbonate - Wikipedia. Wikipedia. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. [Link]

-

DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Universidade Federal de Santa Maria. (2012-05-27). [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Removal of Boc protecting group as workup? : r/chemistry - Reddit. Reddit. (2014-06-22). [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. Chitkara University. [Link]

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.

-

(PDF) Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer - ResearchGate. ResearchGate. (2025-11-09). [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. Scholars Research Library. [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. Beilstein Journals. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. PMC. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. Lab Reporter [fishersci.co.uk]

- 4. echemi.com [echemi.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. Double BOC protection selective removal method [en.highfine.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mcours.net [mcours.net]

Physicochemical Profiling: pKa Determination and Behavior of Boc-5-amino-2,4-dimethoxy-benzoic acid

Executive Summary

Boc-5-amino-2,4-dimethoxy-benzoic acid is a specialized intermediate often utilized in solid-phase peptide synthesis (SPPS), the construction of DNA-encoded libraries, and the development of antibody-drug conjugates (ADCs). Its structural complexity—featuring an acid-labile protecting group (Boc), electron-donating methoxy substituents, and a carboxylic acid core—creates a unique physicochemical profile.

This technical guide provides a rigorous analysis of its acidity constant (pKa), derived from Structure-Activity Relationship (SAR) principles and analog data. Furthermore, it outlines a self-validating experimental protocol for determining its precise pKa in a laboratory setting, addressing the specific solubility challenges posed by the tert-butyloxycarbonyl (Boc) group.

| Physicochemical Property | Data / Prediction |

| Predicted pKa (COOH) | 4.25 ± 0.15 |

| Dominant Electronic Effect | Electron Donation (Methoxy groups) vs. Inductive Withdrawal (Boc-amino) |

| Aqueous Solubility | Low (Hydrophobic Boc moiety) |

| Recommended Determination Method | Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation) |

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of this molecule without a direct experimental literature value, we must deconstruct the electronic influence of its substituents on the benzoic acid core (pKa ≈ 4.20).

Electronic Substituent Effects

The acidity of the carboxylic proton is dictated by the stability of the resulting carboxylate anion. Substituents affect this stability through Inductive (I) and Resonance (R) effects.

-

2,4-Dimethoxy Groups (+R, -I):

-

Effect: The oxygen atoms are electronegative (Inductive withdrawal, -I), but their lone pairs donate electrons into the aromatic ring via resonance (+R).[1]

-

Net Result: The Resonance effect dominates, especially at the para (4-position) and ortho (2-position) relative to the carboxyl group. This increases electron density in the ring, destabilizing the carboxylate anion and raising the pKa (making it less acidic).[1]

-

Reference Standard: 2,4-dimethoxybenzoic acid has a pKa of approximately 4.36 (Predicted) to 4.4 (Experimental analog range), which is higher than unsubstituted benzoic acid (4.20).

-

-

5-Boc-Amino Group (-I, Weak +R):

-

Effect: The nitrogen atom is attached to a Boc group (carbamate). The Boc carbonyl strongly pulls electron density from the nitrogen, reducing its ability to donate into the ring.

-

Positioning: Located at the 5-position (meta to the carboxyl group), resonance effects are negligible. The inductive electron-withdrawing effect (-I) of the carbamate dominates slightly.

-

Net Result: This weak electron withdrawal stabilizes the carboxylate anion slightly, potentially lowering the pKa by 0.1–0.2 units.

-

The Theoretical Consensus

Combining these vectors, the strong electron donation from the two methoxy groups is partially offset by the weak withdrawal of the Boc-amino group.

-

Baseline (Benzoic Acid): 4.20[2]

-

+ 2,4-Dimethoxy: ~ +0.20 (Less acidic)

-

+ 5-Boc-amino: ~ -0.10 (More acidic)

-

Net Prediction: ~4.30

Visualizing Electronic Vectors

Figure 1: Vector analysis of substituent effects on the pKa of Boc-5-amino-2,4-dimethoxy-benzoic acid.

Experimental Protocol: pKa Determination

Due to the lipophilicity of the Boc group, this compound is likely insoluble in pure water at low pH. Standard aqueous titration will result in precipitation and erratic data. The Yasuda-Shedlovsky extrapolation method is the authoritative standard for such molecules.

Principle

The pKa is determined in mixtures of water and a co-solvent (Methanol or Dioxane) at various ratios. The apparent pKa values (

Required Materials

-

Analyte: ~50 mg Boc-5-amino-2,4-dimethoxy-benzoic acid (High purity).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Co-solvent: HPLC-grade Methanol (MeOH).

-

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode calibrated for mixed solvents.

-

Inert Gas: Argon or Nitrogen (to purge CO2).

Step-by-Step Workflow

-

Preparation of Solvent Ratios: Prepare three titration vessels with the following MeOH:Water (v/v) ratios:

-

30:70

-

40:60

-

50:50[3]

-

-

Sample Dissolution: Accurately weigh ~5 mg of the analyte into each vessel. Ensure complete dissolution (sonicate if necessary).

-

Acidification: Add a known excess of 0.1 M HCl to protonate all species and lower starting pH to ~2.0.

-

Titration:

-

Purge with inert gas for 5 minutes.

-

Titrate with 0.1 M KOH in small increments (0.01 mL).

-

Record pH (potential) after stabilization at each step.

-

-

Data Processing (Bjerrum Plot):

-

Calculate the average number of protons bound (

) at each pH. -

Determine the

(apparent pKa) for each solvent ratio where

-

Yasuda-Shedlovsky Extrapolation

Use the following linear equation to find the aqueous pKa:

Where:

- : Apparent pKa measured in co-solvent.

- : Dielectric constant of the solvent mixture.

- : The y-intercept (corresponds to the theoretical aqueous pKa).

Workflow Diagram

Figure 2: Experimental workflow for determining pKa of hydrophobic acids.

Stability & Handling Implications

Understanding the pKa is critical for stability during synthesis and storage.

-

Boc-Lability: The Boc group is acid-labile.[] While the pKa determination uses base (KOH), the initial acidification (Step 3 above) must not be too aggressive.

-

Risk: Exposure to pH < 1.0 for extended periods may trigger premature Boc deprotection.

-

Mitigation: Use dilute HCl for acidification and perform the titration rapidly (within 30 minutes).

-

-

Solubility pH-Switch:

-

pH < 4.0: The molecule exists in its neutral (protonated) form and will precipitate in water.

-

pH > 5.5: The carboxylic acid is deprotonated (anionic), significantly increasing aqueous solubility.

-

Application: For workups, extract the impurity into organic solvent at pH 2, or extract the product into aqueous base (NaHCO3) at pH 8.

-

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[5] (Authoritative text on pKa determination in mixed solvents).

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict absorption." Current Drug Metabolism, 9(9), 869-878.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzoic acid (PubChem Compound Summary).[6] Retrieved from PubChem.[7][8]

- Takács-Novák, K., et al. (1997). "Equilibrium solubility measurement of compounds with low solubility by potentiometric titration." International Journal of Pharmaceutics, 151(2), 235-248.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. global.oup.com [global.oup.com]

- 3. metrohm.com [metrohm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preserving Purity: A Technical Guide to the Storage and Handling of Light-Sensitive Boc-Amino Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc) protected aminobenzoic acids are foundational building blocks in peptide synthesis and the development of complex pharmaceutical intermediates. Their structural integrity is paramount for successful downstream applications. However, the aromatic nature of these compounds renders them susceptible to photodegradation, a process that can introduce impurities, reduce yield, and compromise the final product's quality. This guide provides a comprehensive framework for the optimal storage, handling, and stability assessment of light-sensitive Boc-amino benzoic acids, grounded in the principles of photochemistry and supported by established analytical protocols. By understanding the causality behind degradation pathways, researchers can implement robust, self-validating storage systems that ensure the long-term viability of these critical reagents.

The Dichotomy of Utility and Instability: Understanding Boc-Amino Benzoic Acids

The Boc protecting group is favored in organic synthesis for its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under anhydrous acidic conditions[1]. This characteristic allows for precise, strategic manipulations in multi-step syntheses. When coupled with an aminobenzoic acid scaffold, these molecules become invaluable in constructing peptidomimetics, specialized polymers, and active pharmaceutical ingredients (APIs).

However, the aminobenzoic acid core, a chromophore that absorbs ultraviolet (UV) light, introduces an inherent vulnerability. Exposure to light, particularly wavelengths in the UV spectrum (290-400 nm), can provide the activation energy necessary to initiate photochemical reactions, leading to the degradation of the compound[2][3]. This light-induced degradation is a critical concern that must be addressed to maintain material purity and experimental reproducibility.

Mechanisms of Photodegradation: The Unseen Reactions

The absorption of photons by the aromatic ring and carbonyl groups can excite the molecule to a higher energy state. This excess energy can be dissipated through several degradation pathways, compromising the compound's structure. While specific pathways are molecule-dependent, common mechanisms include:

-

Decarboxylation: The excited state can facilitate the loss of carbon dioxide from the carboxylic acid moiety, leading to the formation of an aniline derivative.

-

Oxidation: The amino group is susceptible to oxidation, which can be accelerated by light, forming colored impurities and byproducts. In the presence of trace metals like iron, UV irradiation can generate powerful radical species that are detrimental to the formulation[4].

-

Boc Group Cleavage: While primarily acid-labile, the Boc group's lability can be influenced by high-energy conditions, including intense light exposure, potentially leading to premature deprotection.

-

Radical Formation: Light can induce the formation of free radicals, initiating chain reactions that result in a complex mixture of degradation products[5].

The following diagram illustrates a generalized, plausible photodegradation pathway for a Boc-amino benzoic acid.

Caption: Generalized photodegradation pathways for Boc-amino benzoic acids.

Foundational Principles of Storage and Handling

To mitigate the risks of photodegradation and ensure long-term stability, a multi-faceted approach to storage is required, focusing on the control of light, temperature, and atmosphere.

Control of Light Exposure

The most critical factor in preserving light-sensitive Boc-amino benzoic acids is the rigorous exclusion of light, particularly UV and high-energy visible light (e.g., blue and violet)[2].

-

Primary Packaging: The immediate container must provide a robust barrier to light. Amber glass is the industry standard, effectively blocking nearly all UV light up to 450 nm[6]. For plastic containers, opaque materials or those formulated with UV-blocking colorants are necessary. Amber UV-protective poly bags that meet USP standards for light transmission are also a viable option for certain applications[7].

-

Secondary Packaging: Always store primary containers within a secondary package, such as the original manufacturer's box, a fiberboard drum, or an opaque cabinet. This provides an additional layer of protection against ambient light during storage and handling[8].

-

Laboratory Environment: Manufacturing and handling areas should utilize lighting with longer wavelengths (above 500 nm), such as brown or yellow-toned lights, to minimize exposure to damaging wavelengths[2][3]. When weighing or manipulating the compound, perform the work in a shaded area or under these specialized lights, and minimize the duration of exposure.

Temperature and Humidity Control

While light is the primary catalyst for degradation, temperature and humidity play crucial supporting roles in overall stability.

-

Temperature: Elevated temperatures can increase the rate of any underlying thermal degradation and may lower the energy barrier for photochemical reactions[9].

-

Humidity: Moisture can lead to hydrolysis of the Boc-group or facilitate other degradation pathways. The presence of water can be particularly detrimental under humid cycling conditions[10][11].

The following table provides recommended storage conditions based on best practices for sensitive chemical reagents[12][13][14].

| Storage Format | Temperature | Recommended Duration | Atmosphere | Stability Outlook |

| Solid Powder (Long-Term) | -20°C | > 2 years | Dry, Inert (Argon/N₂) | High |

| Solid Powder (Working Stock) | 2-8°C | < 1 year | Dry | High |

| In Anhydrous Solvent | -20°C to -80°C | < 6 months | Inert (Argon/N₂) | Moderate to Low |

Causality: Storing at -20°C significantly reduces molecular motion and the kinetic energy available for degradation reactions. A dry, inert atmosphere prevents moisture-driven hydrolysis and oxidation. For solutions, freezing at -80°C is preferred to minimize degradation, as solutes can concentrate in unfrozen pockets of solvent at -20°C, potentially accelerating reactions.

Validating Stability: Analytical Protocols

Trust in a stored reagent is not assumed; it is verified. A robust stability testing program is essential to validate storage protocols and determine the true shelf-life of a compound. The International Council for Harmonisation (ICH) Q1B guideline provides the authoritative framework for photostability testing[15].

Experimental Workflow for Stability Assessment

The diagram below outlines a comprehensive workflow for assessing and validating the stability of a light-sensitive Boc-amino benzoic acid.

Caption: Workflow for stability assessment and validation.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the Boc-amino benzoic acid under various stress conditions to identify potential degradation products and to demonstrate that the analytical method can separate these degradants from the parent compound.

Methodology:

-

Prepare Stock Solutions: Prepare a stock solution of the Boc-amino benzoic acid in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot, add 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: To an aliquot, add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion for analysis.

-

Photolytic Degradation: Expose a solution and a solid sample to intense light in a photostability chamber, as per ICH Q1B guidelines[15][16].

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve ~5-20% degradation of the active substance.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution of degradants is not occurring.

Protocol: Stability-Indicating HPLC Method

Objective: To quantify the purity of the Boc-amino benzoic acid and detect any degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Typical Conditions (to be optimized for the specific compound):

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-20 min: 20% B to 80% B

-

20-25 min: Hold at 80% B

-

25-26 min: 80% B to 20% B

-

26-30 min: Re-equilibrate at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of the parent compound (e.g., ~254 nm).

-

Injection Volume: 10 µL.

-

System Suitability: Before analysis, perform replicate injections of a standard solution to verify system precision, tailing factor, and theoretical plates.

Conclusion: A Proactive Stance on Stability

The chemical integrity of light-sensitive Boc-amino benzoic acids is not a matter of chance, but a direct result of deliberate, scientifically-informed storage and handling practices. By understanding the photochemical principles that govern their degradation, researchers can move beyond generic storage advice to implement a robust, validated system of preservation. The core tenets are simple but non-negotiable: rigorously exclude light, control temperature and humidity, and verify stability through validated analytical methods[17][18]. Adherence to these principles will ensure the long-term purity and reliability of these essential synthetic building blocks, safeguarding the integrity of research and development outcomes.

References

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

-

Eurovetrocap. (2025). Functional barrier: packaging for light-sensitive products. Eurovetrocap. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. [Link]

-

Hughes, D. L. (2025). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. ResearchGate. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

-

Zhang, T., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). PubMed. [Link]

-

Forbes, W. F., & Savige, W. E. (2008). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Photochemistry and Photobiology. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]

-

Ma, C., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. [Link]

-

O.Berk. (2020). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. O.Berk. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

-

A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

-

White Rose Research Online. (n.d.). Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. White Rose Research Online. [Link]

-

American Chemical Society. (2025). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. ACS Publications. [Link]

-

ResearchGate. (2025). (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

-

Onishi, I., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. [Link]

-

Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Tablet Presses. [Link]

-

National Institutes of Health. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. NIH. [Link]

-

Jarsking. (2025). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. Jarsking. [Link]

-

Journal of the American Chemical Society. (2023). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. JACS. [Link]

-

GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - N-Boc-4-aminobenzoic acid. Thermo Fisher Scientific. [Link]

-

IAGIM. (n.d.). Photostability. IAGIM. [Link]

-

Environmental Science and Technology. (2011). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. ACS Publications. [Link]

-

CurTec. (n.d.). Protecting specialty chemicals against UV light. CurTec. [Link]

-

Justlong in Food. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Justlong. [Link]

-

Packaging Hero. (n.d.). Amber UV-Protective Poly Bags for Light-Sensitive Items. Packaging Hero. [Link]

-

American Chemical Society. (2006). Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. ACS Publications. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 3. lfatabletpresses.com [lfatabletpresses.com]

- 4. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. othilapak.com [othilapak.com]

- 7. packaginghero.com [packaginghero.com]

- 8. Functional protective barrier for packaging - Eurovetrocap [eurovetrocap.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. iagim.org [iagim.org]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. ema.europa.eu [ema.europa.eu]

Methodological & Application

Solvent selection for dissolving Boc-5-amino-2,4-dimethoxy-benzoic acid

Application Note: Solvent Selection & Dissolution Protocols for Boc-5-amino-2,4-dimethoxy-benzoic Acid

Executive Summary & Chemical Profile

Boc-5-amino-2,4-dimethoxy-benzoic acid (CAS: 1076196-97-8) is a specialized intermediate often used in solid-phase peptide synthesis (SPPS) and the design of peptidomimetics. Its solubility profile is governed by a conflict between its polar carboxylic acid tail and its lipophilic core (Boc-protected amine + dimethoxy-substituted benzene ring).

Successful handling requires balancing these moieties. While the carboxylic acid (

Chemical Profile:

-

Molecular Formula:

-

Molecular Weight: ~297.3 g/mol

-

Key Functionalities: Carboxylic Acid (Hydrophilic/Acidic), Boc-Amine (Hydrophobic/Acid-Labile), Methoxy Ethers (Electron-donating/Lipophilic).

Solvent Selection Matrix

The following table categorizes solvents based on their thermodynamic affinity for the target compound. Data is synthesized from structural analog behavior (Boc-anthranilic acid derivatives) and standard peptide synthesis protocols.

| Solvent Class | Specific Solvent | Predicted Solubility | Application Suitability |

| Polar Aprotic (Best) | DMF (Dimethylformamide) | High (>200 mg/mL) | Primary Choice. Ideal for SPPS coupling and stock solutions. |

| DMSO (Dimethyl Sulfoxide) | High (>200 mg/mL) | Biological assays and NMR analysis. Hard to remove. | |

| NMP (N-Methyl-2-pyrrolidone) | High (>150 mg/mL) | Alternative to DMF; reduces aggregation in peptide synthesis. | |

| Chlorinated | DCM (Dichloromethane) | Moderate (50-100 mg/mL) | Standard for liquid-phase synthesis. May require sonication. |

| Alcohols | Methanol / Ethanol | Moderate (20-50 mg/mL) | Good for transfers; avoid if reactive esters are present (transesterification risk). |

| Ethers | THF (Tetrahydrofuran) | Moderate (50-80 mg/mL) | Useful for reduction reactions; ensure anhydrous. |

| Aqueous Base | 5% NaHCO₃ / 1M NaOH | High (as salt) | Extraction only. Dissolves as the carboxylate salt. |

| Non-Polar (Anti-solvent) | Hexanes / Heptane | Negligible (<1 mg/mL) | Used to precipitate the compound during purification. |

| Incompatible | TFA / HCl | N/A | FATAL ERROR. Strong acids will remove the Boc protecting group. |

Detailed Dissolution Protocols

Protocol A: High-Concentration Stock for Peptide Coupling (SPPS)

Objective: Prepare a 0.2 M solution for automated or manual synthesis.

-

Calculation: Calculate the required mass. For 10 mL of 0.2 M solution:

-

Weighing: Weigh ~600 mg of Boc-5-amino-2,4-dimethoxy-benzoic acid into a 20 mL scintillation vial.

-

Solvent Addition: Add 8.0 mL of Anhydrous DMF .

-

Agitation: Vortex for 30 seconds. If solid remains, sonicate at room temperature for 2 minutes.

-

Note: The methoxy groups can induce crystal packing that resists passive dissolution. Sonication breaks this lattice energy.

-

-

Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to 10.0 mL with DMF.

-

Filtration (Optional): If used for flow chemistry, filter through a 0.45 µm PTFE syringe filter to remove particulates.

Protocol B: Dissolution for Aqueous Workup (Purification)

Objective: Dissolve the compound to separate it from non-acidic impurities.

-

Suspension: Suspend the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

-

Partitioning: Transfer to a separatory funnel.

-

Salt Formation: Add an equal volume of Saturated Sodium Bicarbonate (NaHCO₃) .

-

Extraction: Shake vigorously. The carboxylic acid will deprotonate (

), becoming water-soluble. -

Separation: Collect the aqueous layer (bottom). The Boc-protected amine and methoxy groups are stable in mild base.

-

Recovery: Acidify the aqueous layer carefully with 1M Citric Acid or KHSO₄ to pH ~3-4 to precipitate the free acid, then extract back into EtOAc.

-

Warning: Do not use strong acids (HCl) below pH 2, or you risk premature Boc cleavage.

-

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the logical flow for solvent selection based on your specific experimental goal.

Figure 1: Decision tree for solvent selection ensuring chemical stability and application success.

Troubleshooting & Critical Parameters

-

Issue: Gelation in DCM.

-

Cause: Hydrogen bonding between the carboxylic acid dimers and the amide (Boc) proton.

-

Fix: Add a small amount of DMF (1-5%) to the DCM to disrupt H-bonds, or switch to pure DMF.

-

-

Issue: Precipitation upon water addition.

-

Cause: The Boc and Dimethoxy groups are highly hydrophobic.

-

Fix: Ensure organic co-solvent (ACN or MeOH) is >50% if working in aqueous mixtures, or maintain pH > 8 to keep the acid deprotonated.

-

-

Issue: Unexpected Boc Removal.

-

Cause: Trace acid in chlorinated solvents (DCM degrades to HCl over time).

-

Fix: Use Amylene-stabilized DCM or filter DCM through basic alumina before use.

-

References

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of Boc-5-amino-2,4-dimethoxy-benzoic Acid Derivatives

Introduction: Overcoming Synthetic Bottlenecks in Drug Discovery

In the landscape of modern drug discovery, the rapid synthesis and optimization of lead compounds are paramount.[1] Structural motifs based on substituted benzoic acids are prevalent in a vast array of pharmacologically active molecules. Boc-5-amino-2,4-dimethoxy-benzoic acid, in particular, serves as a valuable and versatile building block. Its electron-rich aromatic ring and orthogonally protected amino group make it an ideal starting material for constructing complex molecular architectures, from peptide mimetics to novel heterocyclic scaffolds.[2]

However, conventional thermal synthesis methods for coupling such sterically hindered and electronically modified building blocks can be plagued by long reaction times, high temperatures leading to side-product formation, and inconsistent results.[3] These challenges create significant bottlenecks in the iterative design-make-test-analyze cycle of medicinal chemistry.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[4][5] By utilizing microwave energy for heating, MAOS offers dramatic reductions in reaction times—often from hours or days to mere minutes—along with improved yields, higher product purity, and enhanced reproducibility.[6][7] This application note provides a comprehensive guide to the principles and a detailed protocol for the microwave-assisted amide coupling of Boc-5-amino-2,4-dimethoxy-benzoic acid, designed for researchers and scientists in drug development.

The Principle of Microwave-Assisted Synthesis: Beyond the Hot Plate

Conventional heating relies on thermal conduction, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates temperature gradients, localized overheating at the vessel surface, and a delay in reaching the target temperature.

Microwave chemistry, in contrast, utilizes the ability of polar molecules (or ions) within the reaction mixture to transform electromagnetic energy directly into heat.[8] This "in-core" volumetric heating occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the solution.[8]

-

Ionic Conduction: If mobile ions are present, the oscillating electric field induces their migration. Collisions with surrounding molecules and resistance to this movement result in the dissipation of energy as heat.

This direct energy transfer leads to remarkably fast and uniform heating, eliminating temperature gradients and allowing for precise temperature control, which often results in cleaner reactions and higher yields.[9]

Caption: Microwave heating mechanism.

Core Application: Microwave-Assisted Amide Bond Formation

Amide bond formation is one of the most critical reactions in medicinal chemistry. The following section details a representative protocol for the coupling of Boc-5-amino-2,4-dimethoxy-benzoic acid with a primary amine using HATU, a highly effective coupling reagent, under microwave irradiation.

Reaction Scheme: (Self-generated image of Boc-5-amino-2,4-dimethoxy-benzoic acid reacting with Benzylamine to form the corresponding amide)

Rationale for Reagent Selection (The "Why")

The success of a chemical synthesis is rooted in the logical selection of its components. Each reagent in this protocol is chosen to maximize efficiency, minimize side reactions, and leverage the benefits of microwave heating.

-

Carboxylic Acid: Boc-5-amino-2,4-dimethoxy-benzoic acid contains two electron-donating methoxy groups, which increase the electron density on the aromatic ring. While beneficial for other reactions, this can slightly decrease the electrophilicity of the carboxylic acid carbon, making activation crucial for efficient coupling.

-

Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency and low rate of racemization.[2] It reacts with the carboxylate anion to form a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This activated species readily reacts with the amine nucleophile to form the amide bond. HATU is particularly effective for coupling sterically hindered or electronically challenging substrates, making it an ideal choice here.[2][8]

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic, sterically hindered organic base. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion necessary to react with HATU.[10] Its bulky nature prevents it from competing with the primary amine as a nucleophile, thus avoiding the formation of unwanted side products.

-

Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it absorbs microwave energy very efficiently. It is also a superb solvent for the reactants and reagents involved in amide coupling.

Detailed Experimental Protocol

Materials:

-

Boc-5-amino-2,4-dimethoxy-benzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

-

Microwave synthesis vials (10 mL) with stir bars

-

Dedicated microwave synthesizer

Procedure:

-

Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add Boc-5-amino-2,4-dimethoxy-benzoic acid (e.g., 100 mg, 0.336 mmol, 1.0 eq) and HATU (142 mg, 0.370 mmol, 1.1 eq).

-

Solvent and Base Addition: Add anhydrous DMF (3.0 mL) to the vial. Add DIPEA (147 µL, 0.840 mmol, 2.5 eq).

-

Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This pre-activation step is crucial for forming the active ester intermediate and is considered the best practice for HATU couplings to avoid side reactions with the amine.[11]

-

Amine Addition: Add benzylamine (40 µL, 0.370 mmol, 1.1 eq) to the reaction mixture.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 80 °C (Use ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Maximum Power: 100 W

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the instrument).

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove DIPEA and any unreacted amine.[6]

-

Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid and HOAt byproduct.[6]

-

Wash with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.

-

Caption: Experimental workflow for microwave-assisted amide coupling.

Process Optimization and Troubleshooting

Achieving optimal results requires a systematic approach to refining reaction conditions. The following tables provide guidance on parameter optimization and troubleshooting common issues.

Qualitative Guide to Reaction Optimization

| Parameter | Variation | Expected Outcome / Considerations |

| Temperature | Increase (e.g., 80°C to 120°C) | May accelerate the reaction for very hindered substrates but increases the risk of side-product formation or decomposition. Monitor purity closely. |

| Time | Increase (e.g., 10 min to 20 min) | Useful if monitoring (TLC/LCMS) shows incomplete conversion. Microwave reactions are often complete within minutes, so extended times may not be beneficial. |

| Coupling Reagent | Switch to DCC/EDC | May be more cost-effective for simple couplings, but HATU is generally superior for difficult substrates. DCC workup is complicated by the dicyclohexylurea byproduct.[12][13] |

| Base | Use Triethylamine (TEA) instead of DIPEA | TEA is less sterically hindered and more nucleophilic, which can lead to side reactions. DIPEA is generally the preferred choice for clean reactions.[14] |

| Solvent | Switch to NMP or Dioxane | N-Methyl-2-pyrrolidone (NMP) is another excellent microwave-absorbing solvent. Dioxane is less polar and may require higher temperatures or longer times. Solvent choice is primarily dictated by reactant solubility.[11] |

Troubleshooting Guide

| Symptom | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Ineffective activation of the carboxylic acid. 2. Reagents (especially HATU) degraded by moisture. 3. Amine is a poor nucleophile (electron-deficient). | 1. Ensure proper pre-activation time. 2. Use fresh, anhydrous solvent and reagents. Store HATU under inert gas. 3. Increase temperature (e.g., to 100-120°C) and/or reaction time. |

| Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Stoichiometry is incorrect. | 1. Increase hold time or temperature and re-run the reaction. 2. Carefully re-check the molar equivalents of all reagents. |

| Multiple Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Amine reacting with HATU. | 1. Lower the reaction temperature. 2. Ensure the pre-activation step is performed before adding the amine.[11] |

| Difficulty in Purification | 1. Byproducts from coupling reagent (e.g., HOAt). 2. Unreacted starting materials have similar polarity to the product. | 1. Ensure the aqueous workup (acid and base washes) is performed thoroughly to remove the majority of byproducts before chromatography.[1][6] 2. Optimize the chromatography gradient for better separation. |

Conclusion

The integration of microwave-assisted synthesis into medicinal chemistry workflows provides a powerful tool for accelerating the generation of novel chemical entities. The protocol described herein for the amide coupling of Boc-5-amino-2,4-dimethoxy-benzoic acid demonstrates a rapid, efficient, and highly reproducible method that significantly shortens synthesis time compared to conventional methods. By understanding the principles of microwave heating and making rational choices in reagent selection, researchers can effectively overcome common synthetic hurdles, enabling a faster and more efficient path to discovering the next generation of therapeutics.

References

-

Title: Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt Source: ResearchGate URL: [Link]

-

Title: Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction Source: PMC (PubMed Central) URL: [Link]

-

Title: Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL: [Link]

-

Title: Conventional vs microwave assisted synthesis of different substituted heterocyclic amides Source: Indian Chemical Society URL: [Link]

-

Title: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL: [Link]

-

Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL: [Link]

-

Title: Amide Workup - Biofilm Inhibitor Synthesis Source: Furman University URL: [Link]

-

Title: Microwave-Assisted Peptide Synthesis: A Faster Approach Source: Acadechem URL: [Link]

-

Title: Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions Source: Journal of Pharmaceutical, Chemical and Biological Sciences URL: [Link]

-

Title: Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles Source: MDPI URL: [Link]

-

Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

-

Title: Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method Source: Royal Society of Chemistry URL: [Link]

-

Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: PMC (PubMed Central) URL: [Link]

-

Title: Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 In-teraction Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: Amine to Amide (Coupling) - HATU Source: Common Organic Chemistry URL: [Link]

-

Title: Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating Source: Sciforum URL: [Link]

-

Title: HATU coupling - what's the best order? Source: Reddit URL: [Link]

-

Title: Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase Source: HUSCAP (Hiroshima University Institutional Repository) URL: [Link]

-

Title: Comparative study of conventional and microwave assisted synthesis Source: Protein Technologies URL: [Link]

-

Title: New Developments in Microwave-Assisted Solid Phase Peptide Synthesis Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. ajrconline.org [ajrconline.org]

- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

Troubleshooting & Optimization

Reducing racemization risk during Boc-benzoic acid activation

A Guide to Minimizing Racemization Risk for Researchers

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during peptide synthesis is paramount to your research. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the activation of Boc-protected amino acids, with a core focus on mitigating the risk of racemization. While the principles discussed apply broadly, they are especially critical when activating N-alkoxycarbonylamino acids for amide bond formation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when dealing with racemization.

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the conversion of a pure enantiomer (typically the desired L-amino acid) into an equal mixture of both L- and D-enantiomers.[1][2][3] In peptide synthesis, this process leads to the formation of diastereomeric peptides, which are often difficult to separate from the target molecule.[4] The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure. The incorporation of even a small amount of the incorrect D-enantiomer can drastically reduce or eliminate the peptide's therapeutic efficacy and may even introduce undesirable or toxic off-target effects.[1][4][5]

Q2: What is the primary chemical mechanism responsible for racemization during Boc-amino acid activation?

A2: The dominant mechanism for racemization during the coupling of Boc-amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][5] The process unfolds as follows:

-

Activation: The carboxylic acid of the Boc-amino acid is activated by a coupling reagent (e.g., a carbodiimide or uronium salt).

-

Cyclization: This highly reactive intermediate can cyclize to form the oxazolone.

-

Enolization: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is now highly acidic and can be easily removed by a base. This abstraction creates a planar, achiral enolate intermediate.

-

Racemization: When the incoming amine attacks, it can do so from either face of this planar intermediate, resulting in a mixture of L- and D-configurations in the final peptide.[1][2][5]

A secondary, less common pathway is the direct abstraction of the α-proton from the activated intermediate by a strong base before oxazolone formation can occur.[3][6]

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several experimental parameters must be carefully controlled. The primary factors are:

-

Coupling Reagent: The choice of activating agent determines the reactivity of the intermediate and its propensity to form an oxazolone.[7][8]

-

Base: The strength (pKa) and steric hindrance of the base used are critical. Stronger, less hindered bases accelerate racemization.[1][3][6]

-

Additives: Reagents like HOBt, HOAt, and Oxyma can intercept the initial activated species to form a more stable active ester, suppressing oxazolone formation.[5][6][9]

-

Temperature: Higher reaction temperatures significantly increase the rate of racemization.[1][10]

-

Solvent: Polar aprotic solvents like DMF can favor racemization compared to less polar options like DCM or THF.[11][12]

Q4: Are certain amino acids more susceptible to racemization?

A4: Yes. While any chiral amino acid can racemize, some are notoriously prone to it under standard coupling conditions.

-

Histidine (His): The imidazole side chain can act as an intramolecular base, directly catalyzing the racemization process.[4][13][14]

-

Cysteine (Cys): The thiol group in the side chain can also promote racemization.[4][8][13]

-

Serine (Ser) and Phenylalanine (Phe) have also been noted for their susceptibility.[4][8]

Troubleshooting & Optimization Guide

This section provides solutions to common problems encountered during Boc-amino acid activation.

Problem: I'm observing high levels of epimerization when using a carbodiimide reagent (e.g., DCC, DIC, EDC).

Causality & Solution: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to cyclization into the problematic oxazolone.[6] It is a common misconception that carbodiimides can be used alone without significant racemization risk.

The critical solution is the use of additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential.[9][13][15] These additives react with the O-acylisourea intermediate faster than it can cyclize, forming a corresponding active ester (e.g., an OBt ester). This new active ester is more stable and less prone to oxazolone formation, thereby preserving the stereochemical integrity of the amino acid.[5][16]

-

Recommendation: Always use at least one equivalent of an additive like HOBt or, for superior suppression, HOAt or the non-explosive Oxyma, in any carbodiimide-mediated coupling.[8][9][17][18] The combination of DIC/Oxyma is known for low racemization.[1][8]

Problem: My choice of base appears to be causing racemization, even with a good coupling reagent.

Causality & Solution: The base is a key culprit in abstracting the α-proton from the oxazolone intermediate. The rate of this abstraction is directly related to the base's strength and its steric accessibility.[1][6]

-

Triethylamine (TEA): Strong base, low steric hindrance. High risk of racemization.

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base): Strong base (pKa ~10.1), but sterically hindered. A very common choice, but can still cause significant racemization, especially with sensitive amino acids.[1][6]

-

N-methylmorpholine (NMM): Weaker base (pKa ~7.4) with moderate steric hindrance. Generally, a much safer choice for minimizing racemization.[6][19]

-

2,4,6-Collidine: Weaker base (pKa ~7.4) with significant steric hindrance. Often produces the least amount of racemization but may slow the coupling reaction.[6]

Recommendation: For racemization-sensitive couplings, switch from DIPEA to a weaker, more sterically hindered base like N-methylmorpholine (NMM).[6] Use the minimum amount of base necessary for the reaction to proceed.

Problem: Should I use a Uronium/Aminium salt (HBTU, HATU) or a Phosphonium salt (PyBOP) for a particularly difficult coupling?

Causality & Solution: Both uronium/aminium and phosphonium salts are highly efficient coupling reagents that work by forming active esters in situ.[7][20] However, they have key differences that impact their suitability for specific applications.

-

Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): These reagents activate the carboxyl group via a carbon atom.[21] They are extremely fast and efficient.[19] HATU, which forms a HOAt ester in situ, is particularly effective at suppressing racemization.[15][19] The main drawback is the potential for a side reaction where an excess of the reagent can guanidinylate the free N-terminal amine, leading to chain termination.[20][21][22]

-

Phosphonium Reagents (e.g., BOP, PyBOP): These reagents activate via a phosphorus atom.[21] They are known for very "clean" reactions with a lower risk of racemization compared to some uronium salts and do not cause guanidinylation.[15][21] However, the byproducts (e.g., hexamethylphosphoramide (HMPA) from BOP) can be carcinogenic, and they are often more expensive.[15][21]

Recommendation: For most applications, HATU is an excellent choice due to its high reactivity and superior racemization suppression.[15] For fragment condensations or cyclizations where the amine component is precious and activation may be slow, a phosphonium reagent like PyBOP is a safer choice to avoid the risk of guanidinylation.[20][21]